REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1([CH3:14])[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=[O:5].[CH3:16][Mg]Br.[Cl-].[NH4+]>C1COCC1>[CH3:13][C:9]1([CH3:12])[O:8][CH2:7][C:6]([C:4](=[O:5])[CH3:16])([CH3:14])[CH2:11][O:10]1 |f:2.3|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1(COC(OC1)(C)C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.46 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 0° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)(C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |